molecular formula C4H7ClO5S B12442547 Methyl 2-chloro-3-sulfopropanoate

Methyl 2-chloro-3-sulfopropanoate

Cat. No.: B12442547
M. Wt: 202.61 g/mol
InChI Key: ZTROEXDHWOOFQB-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-sulfopropanoate is a chemical compound with the molecular formula C4H7ClO5S. It is known for its unique structure, which includes a chloro group and a sulfo group attached to a propanoate backbone. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-sulfopropanoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl acrylate with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the proper formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-sulfopropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation Reactions: The sulfo group can undergo oxidation to form different sulfonic acid derivatives.

    Reduction Reactions: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium iodide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various alkyl or aryl derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

Methyl 2-chloro-3-sulfopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-sulfopropanoate involves its interaction with specific molecular targets. The chloro and sulfo groups can participate in various chemical reactions, leading to the formation of different products. These interactions can affect biological pathways and processes, making the compound useful in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-3-sulfobutanoate
  • Methyl 2-chloro-3-sulfopentanoate
  • Methyl 2-chloro-3-sulfohexanoate

Uniqueness

Methyl 2-chloro-3-sulfopropanoate is unique due to its specific structure and reactivity. The presence of both chloro and sulfo groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in various scientific fields.

Properties

Molecular Formula

C4H7ClO5S

Molecular Weight

202.61 g/mol

IUPAC Name

2-chloro-3-methoxy-3-oxopropane-1-sulfonic acid

InChI

InChI=1S/C4H7ClO5S/c1-10-4(6)3(5)2-11(7,8)9/h3H,2H2,1H3,(H,7,8,9)

InChI Key

ZTROEXDHWOOFQB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CS(=O)(=O)O)Cl

Origin of Product

United States

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